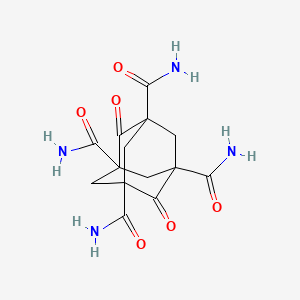
2,2'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine: is a bifunctional organosilane compound. It is characterized by the presence of two ethylamine groups attached to a central tetramethyldisiloxane moiety. This compound is notable for its applications in various fields, including organic synthesis, polymer chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine typically involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane with metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine can undergo reduction reactions, particularly in the presence of strong reducing agents like lithium aluminum hydride.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds.
Substitution: It can also undergo substitution reactions, where the ethylamine groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, etc.
Catalysts: Platinum or gold catalysts for hydrosilylation reactions.
Solvents: Tetrahydrofuran, toluene, and other non-aqueous solvents.
Major Products:
Alkyl Halides: Formed from the reduction of aldehydes.
Silicon-Carbon Compounds: Resulting from hydrosilylation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a reducing agent and in hydrosilylation reactions to synthesize various organic compounds.
Polymer Chemistry: Acts as a monomer in the production of silicone polymers and resins.
Biology and Medicine:
Drug Development:
Biocompatible Materials: Used in the development of biocompatible silicone-based materials for medical devices.
Industry:
Material Science: Utilized in the production of advanced materials with unique properties, such as high thermal stability and flexibility.
Coatings and Sealants: Employed in the formulation of coatings and sealants due to its hydrophobic nature.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bonds in the compound are relatively weak and can be easily broken to release hydride ions, which then participate in the reduction of other compounds. This compound also acts as a hydrosilylation agent, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds .
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the ethylamine groups, used primarily as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Similar structure but with propylamine groups instead of ethylamine groups.
Uniqueness: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine is unique due to the presence of ethylamine groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler analogs.
Propiedades
Número CAS |
17865-89-3 |
|---|---|
Fórmula molecular |
C8H24N2OSi2 |
Peso molecular |
220.46 g/mol |
Nombre IUPAC |
2-[[2-aminoethyl(dimethyl)silyl]oxy-dimethylsilyl]ethanamine |
InChI |
InChI=1S/C8H24N2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-10H2,1-4H3 |
Clave InChI |
PXXUHFVEJQHLSK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCN)O[Si](C)(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


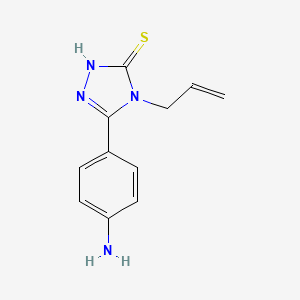
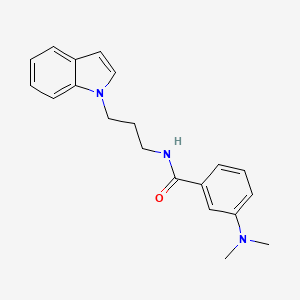
methanethione](/img/structure/B14151314.png)

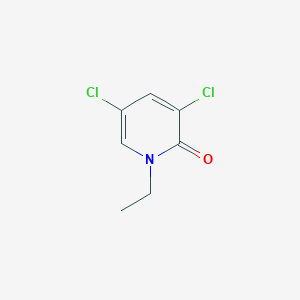

![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)

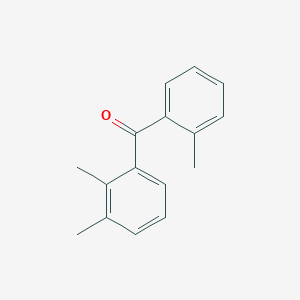
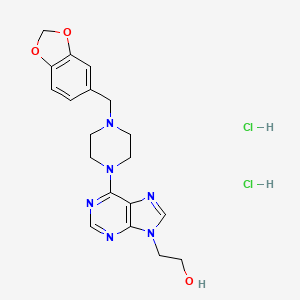
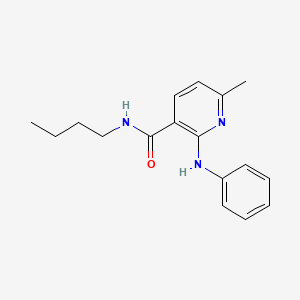
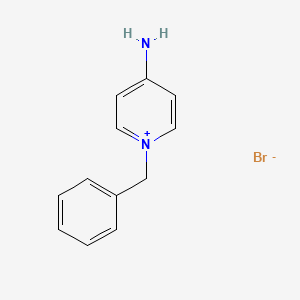
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
